molecular formula C8H14N4 B2641059 4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine CAS No. 1225218-71-2

4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine

Cat. No.: B2641059
CAS No.: 1225218-71-2
M. Wt: 166.228
InChI Key: ITPGEBNEESCNKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine is a heterocyclic compound that contains both a piperidine ring and a triazole ring. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine typically involves the reaction of piperidine with a triazole derivative. One common method is the alkylation of piperidine with a triazole-containing alkyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of triazole-containing ketones or aldehydes.

    Reduction: Formation of triazole-containing alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-[(4H-1,2,4-Triazol-4-yl)phenyl]methane: Similar structure but with a phenyl group instead of a piperidine ring.

    1-(4H-1,2,4-Triazol-4-yl)ethanone: Contains a triazole ring with an ethanone group.

Uniqueness

4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine is unique due to the presence of both a piperidine ring and a triazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activities that are not observed in simpler triazole or piperidine derivatives .

Properties

IUPAC Name

4-(1,2,4-triazol-4-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-3-9-4-2-8(1)5-12-6-10-11-7-12/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPGEBNEESCNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.